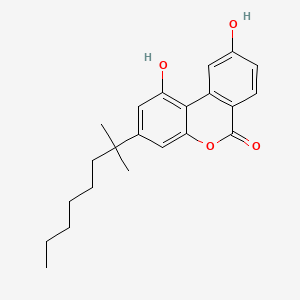

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Vue d'ensemble

Description

AM-1714 est un composé synthétique appartenant à la série des cannabinoïdes AM. Il agit comme un agoniste sélectif du récepteur cannabinoïde périphérique CB2, avec une affinité sub-nanomolaire et une sélectivité 490 fois supérieure à celle du récepteur CB1 apparenté . Ce composé a montré des effets analgésiques et anti-allodynie dans des études animales .

Analyse Des Réactions Chimiques

L'AM-1714 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle présents dans le composé peuvent subir une oxydation pour former les cétones ou les aldéhydes correspondants.

Réduction : Le groupe carbonyle dans le noyau benzo[c]chromène-6-one peut être réduit pour former des alcools.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des électrophiles comme l'acide nitrique ou les halogènes. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

L'AM-1714 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans des études impliquant les récepteurs cannabinoïdes et leurs ligands.

Biologie : L'AM-1714 est utilisé dans la recherche pour comprendre le rôle des récepteurs CB2 dans divers processus biologiques, notamment la modulation de la douleur et l'inflammation.

Mécanisme d'action

L'AM-1714 exerce ses effets en activant sélectivement le récepteur cannabinoïde périphérique CB2. Cette activation conduit à la modulation de diverses voies de signalisation impliquées dans la perception de la douleur et l'inflammation. La haute sélectivité du composé pour les récepteurs CB2 par rapport aux récepteurs CB1 minimise les effets psychoactifs généralement associés à l'activation du récepteur CB1 .

Applications De Recherche Scientifique

AM-1714 has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving cannabinoid receptors and their ligands.

Biology: AM-1714 is utilized in research to understand the role of CB2 receptors in various biological processes, including pain modulation and inflammation.

Mécanisme D'action

AM-1714 exerts its effects by selectively activating the peripheral cannabinoid receptor CB2. This activation leads to the modulation of various signaling pathways involved in pain perception and inflammation. The compound’s high selectivity for CB2 receptors over CB1 receptors minimizes the psychoactive effects typically associated with CB1 receptor activation .

Comparaison Avec Des Composés Similaires

L'AM-1714 est comparé à d'autres composés de la série des cannabinoïdes AM, tels que l'AM-1710. Alors que l'AM-1710 a une affinité CB2 similaire, il n'a qu'une sélectivité 54 fois supérieure à celle des récepteurs CB1, ce qui rend l'AM-1714 plus sélectif et potentiellement plus adapté aux applications thérapeutiques ciblant les récepteurs CB2 . D'autres composés similaires comprennent le cannabinoïde et le canbisol, qui interagissent également avec les récepteurs cannabinoïdes mais avec des profils de sélectivité et des effets pharmacologiques différents .

Méthodes De Préparation

La voie de synthèse de l'AM-1714 implique la préparation de la 1,9-dihydroxy-3-(2-méthyloctan-2-yl)-6H-benzo[c]chromène-6-one. Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. On sait que la synthèse implique plusieurs étapes, notamment la formation de la structure centrale benzo[c]chromène-6-one et la fonctionnalisation ultérieure pour introduire le groupe 2-méthyloctan-2-yl .

Activité Biologique

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is a synthetic organic compound with significant biological activity. This compound belongs to the dibenzopyran class and has garnered attention for its potential therapeutic applications, particularly in the context of cannabinoid receptor modulation and hypolipidemic effects. This article provides a detailed overview of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

- Chemical Formula : C22H26O4

- Molecular Weight : 370.45 g/mol

- IUPAC Name : 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

The compound's structure features a dibenzopyran backbone with hydroxyl groups and an alkyl side chain that contributes to its biological properties.

Cannabinoid Receptor Modulation

One of the notable activities of this compound is its role as a selective agonist for the cannabinoid receptor 2 (CB2). Unlike CB1 receptors, which are primarily located in the central nervous system and can produce psychoactive effects, CB2 receptors are predominantly found in immune cells and peripheral tissues. This selectivity suggests potential therapeutic uses in pain management and anti-inflammatory treatments without central nervous system side effects.

Hypolipidemic Effects

Research has indicated that derivatives of dibenzo[b,d]pyran compounds exhibit hypolipidemic activity. For instance, certain related compounds have shown to be significantly more effective than clofibrate in reducing plasma cholesterol and triglyceride levels in animal models . This suggests that 6H-Dibenzo(b,d)pyran-6-one derivatives may also possess similar lipid-lowering properties.

Study on Hypolipidemic Activity

A study evaluating various derivatives of dibenzo[b,d]pyran reported that specific compounds demonstrated remarkable hypolipidemic effects. For example:

| Compound | Plasma Cholesterol Reduction | Plasma Triglyceride Reduction |

|---|---|---|

| 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid | 12 times more potent than clofibrate | 11 times more potent than clofibrate |

This data highlights the potential of these compounds in managing hyperlipidemia .

Cytotoxic Activity

Another aspect of research has focused on the cytotoxic effects of related dibenzopyran compounds against cancer cells. For instance, a study found that certain derivatives exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting potential applications in cancer therapy .

The biological activities of 6H-Dibenzo(b,d)pyran-6-one compounds are believed to involve several mechanisms:

- CB2 Receptor Agonism : Activation of CB2 receptors may lead to anti-inflammatory effects and modulation of pain pathways.

- Radical Production : Some studies indicate that these compounds can produce radicals under specific conditions, which may contribute to their cytotoxic effects against cancer cells .

- Lipid Metabolism Modulation : The structural rigidity of these compounds may influence their interaction with enzymes involved in lipid metabolism, enhancing their hypolipidemic effects .

Propriétés

Numéro CAS |

335371-37-4 |

|---|---|

Formule moléculaire |

C22H26O4 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |

InChI |

InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |

Clé InChI |

BWKBVEVEQOCSCF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |

SMILES canonique |

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.